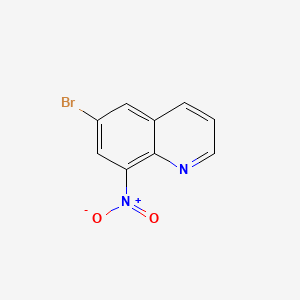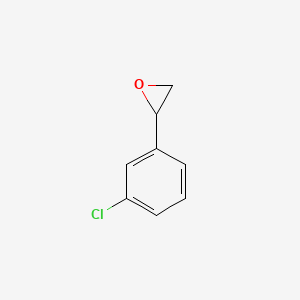
2-(3-Chlorophenyl)oxirane
概要
説明
2-(3-Chlorophenyl)oxirane, also known as 3-Chlorooxirane or 3-Chlorooxiran, is an organic compound belonging to the oxirane family. It is an important precursor in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in the manufacture of specialty chemicals such as dyes, resins, and pigments. It has been extensively studied for its potential applications in industry and research.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Phenylalkyloxiranecarboxylic Acid Derivatives : Eistetter and Wolf (1982) synthesized 2-(phenylalkyl)oxirane-2-carboxylic acids, demonstrating their remarkable blood glucose lowering activities in rats. Specifically, compounds with Cl or CF3 substituents on the phenyl ring and a chain length of three to five carbon atoms were the most effective (Eistetter & Wolf, 1982).
Oxirane Derivatives Synthesis : Dotsenko et al. (2007) reported the synthesis of 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide through oxidation of (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enethioamide, indicating the versatility of oxirane derivatives in chemical synthesis (Dotsenko et al., 2007).
Polymerization and Structural Analysis : Merlani et al. (2015) studied the polymerization of 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane. They demonstrated that side-chain methoxycarbonyl and 3,4-dimethoxyphenyl groups of neighboring monomeric units could form a hetero π-stacked structure, indicating potential applications in material science (Merlani et al., 2015).
Study of Reaction Mechanisms : Pérez-Casany et al. (1998) conducted an ab initio study on the mechanism of tropospheric reactions of the nitrate radical with alkenes, including oxirane. This research contributes to understanding atmospheric chemistry and potential environmental impacts of oxirane compounds (Pérez-Casany et al., 1998).
Biomedical Research
Fatty Acid Oxidation Studies : Suzuki et al. (1991) explored the effects of sodium 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate on fatty acid oxidation in fibroblasts from patients with peroxisomal diseases. Their findings contribute to understanding the metabolic pathways in peroxisomal disorders (Suzuki et al., 1991).
Molecular Toxicology of Chloroprene : Munter et al. (2007) investigated the metabolism and molecular toxicology of chloroprene, a component related to (1-chloroethenyl)oxirane. This research is crucial for understanding the toxicological implications of chloroprene exposure (Munter et al., 2007).
作用機序
Target of Action
Oxiranes, in general, are known to interact with various biological targets due to their reactive nature .
Mode of Action
2-(3-Chlorophenyl)oxirane, like other oxiranes, undergoes ring-opening reactions, which are commonly used in the synthesis of various compounds . The ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine is a series of parallel consecutive stages: quaternization of tertiary amine by activated oxirane and carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Biochemical Pathways
Oxiranes are known to participate in various biochemical reactions due to their reactivity .
Pharmacokinetics
The compound is a liquid at room temperature , which may influence its absorption and distribution.
Result of Action
The reactivity of oxiranes suggests that they may have diverse effects depending on the specific biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at a temperature of 4 degrees Celsius , suggesting that temperature could affect its stability. Furthermore, the compound’s reactivity may be influenced by the pH and the presence of other reactive substances in the environment .
生化学分析
Cellular Effects
It is known that oxiranes can influence cell function by interacting with various cellular processes These interactions can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxiranes can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
特性
IUPAC Name |
2-(3-chlorophenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMKRPGFBQGEBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942899 | |
| Record name | 2-(3-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20697-04-5 | |
| Record name | 2-(3-Chlorophenyl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20697-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1-chloro-3-(epoxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020697045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chlorophenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40942899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-Chloro-phenyl)-oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bis[(5-nitrofuran-2-yl)methylidene]hydrazine](/img/structure/B1581125.png)

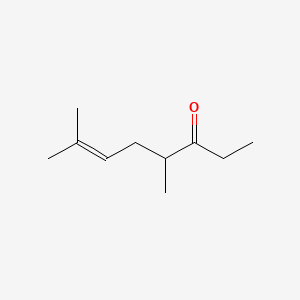




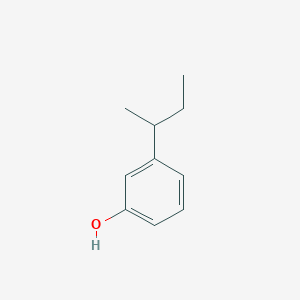
![1H-Isoindole-1,3(2H)-dione, 5,5'-[(1-methylethylidene)bis(4,1-phenyleneoxy)]bis[2-methyl-](/img/structure/B1581140.png)
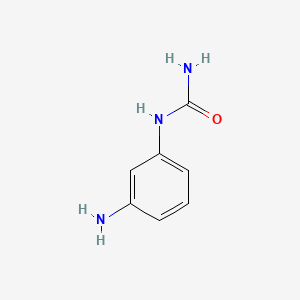
![Benzamide, 4-nitro-N-[3-(triethoxysilyl)propyl]-](/img/structure/B1581142.png)

![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]-](/img/structure/B1581144.png)
